molecular formula C9H14O3 B2385902 3-Ethyl-4-oxocyclohexane-1-carboxylic acid CAS No. 53792-12-4

3-Ethyl-4-oxocyclohexane-1-carboxylic acid

Cat. No.: B2385902
CAS No.: 53792-12-4
M. Wt: 170.208
InChI Key: XWFREUXCTOSAMT-UHFFFAOYSA-N
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Description

3-ethyl-4-oxocyclohexane-1-carboxylic acid, mixture of diastereomers, is a cyclic keto acid with the molecular formula C9H14O3. This compound is characterized by the presence of an ethyl group at the third position, a keto group at the fourth position, and a carboxylic acid group at the first position of the cyclohexane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-oxocyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The resulting 3-ethylcyclohexanone is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group at the fourth position. Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The starting materials, such as cyclohexanone and ethyl bromide, are fed into reactors where the reactions are carried out under controlled conditions. The product is then purified through distillation, crystallization, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dicarboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate catalysts.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids or other oxidized derivatives.

    Reduction: Formation of 3-ethyl-4-hydroxycyclohexane-1-carboxylic acid.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

3-ethyl-4-oxocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-4-oxocyclohexane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The keto and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ethyl group may also contribute to the compound’s hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-oxocyclohexane-1-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.

    4-oxocyclohexane-1-carboxylic acid: Lacks the ethyl group at the third position.

    3-ethyl-4-hydroxycyclohexane-1-carboxylic acid: Contains a hydroxyl group instead of a keto group at the fourth position.

Uniqueness

3-ethyl-4-oxocyclohexane-1-carboxylic acid is unique due to the presence of both the ethyl and keto groups, which can influence its reactivity and interactions with other molecules. The mixture of diastereomers adds another layer of complexity, as different stereoisomers can exhibit distinct physical and chemical properties.

Properties

IUPAC Name

3-ethyl-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFREUXCTOSAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53792-12-4
Record name 3-ethyl-4-oxocyclohexane-1-carboxylic acid
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